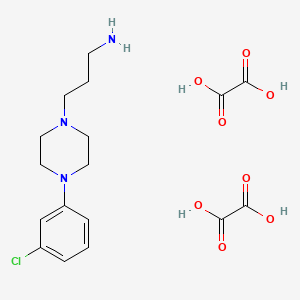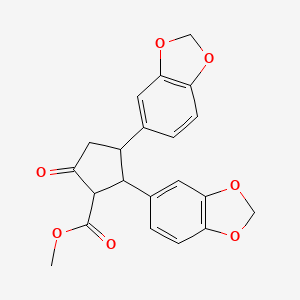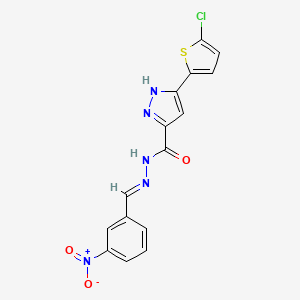![molecular formula C22H19N3O2S3 B15078565 N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfur atoms, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the naphthalen-1-ylmethyl group and the 4-methoxyphenyl group. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of the sulfur atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide depends on its specific application. For example, if the compound is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria or inhibiting key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- N-(4-Methoxyphenyl)naphthalen-1-amine
- N-[(4-methoxyphenyl)methyl]naphthalen-1-amine
Uniqueness
N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the thiadiazole ring and the naphthalen-1-ylmethyl group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H19N3O2S3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N3O2S3/c1-27-18-11-9-17(10-12-18)23-20(26)14-29-22-25-24-21(30-22)28-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
FJQPZNYLPSVMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)



![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
![N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15078529.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
